molecular formula C10H17NO2 B13477318 Tert-butyl (R)-pent-4-YN-2-ylcarbamate

Tert-butyl (R)-pent-4-YN-2-ylcarbamate

Cat. No.: B13477318
M. Wt: 183.25 g/mol
InChI Key: BKIXNAMQZXSUPU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2R)-pent-4-yn-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various synthetic applications due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the carbamate product .

Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized from aryl halides and tert-butyl carbamate using palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols in the presence of acids or bases are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while substitution could result in various substituted carbamates .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate is used as a protecting group for amines during multi-step synthesis processes. It is particularly useful in peptide synthesis due to its stability and ease of removal under acidic conditions .

Biology and Medicine: This compound is also employed in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to protect amine groups makes it valuable in the development of drugs and other therapeutic agents .

Industry: In industrial applications, tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate is used in the production of polymers and other materials where controlled reactivity is required .

Mechanism of Action

The mechanism by which tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2R)-pent-4-yn-2-yl]carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. Its ability to be easily removed under mild acidic conditions makes it particularly valuable in complex synthetic pathways .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate

InChI

InChI=1S/C10H17NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12)/t8-/m1/s1

InChI Key

BKIXNAMQZXSUPU-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC#C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC#C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.